
5-O-Desmethyl Omeprazole-d3
描述
5-O-Desmethyl Omeprazole-d3 is a labeled metabolite of Omeprazole, which is an antiulcerative compound. It is used primarily in research settings, particularly in the field of proteomics. The compound has a molecular formula of C16H14D3N3O3S and a molecular weight of 334.41 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-O-Desmethyl Omeprazole-d3 involves the demethylation of Omeprazole. This process typically requires the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the demethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Oxidation Reactions
Mechanism : The sulfoxide group in 5-O-Desmethyl Omeprazole-d3 undergoes oxidation to form sulfone derivatives. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-chloroperbenzoic acid).
Key Products :
- Sulfone derivatives : These are stable under physiological conditions and exhibit altered pharmacokinetic properties compared to the parent compound .
- Glucuronide conjugates : Oxidation is often followed by glucuronidation, forming metabolites with molecular weights 176 amu higher than the parent compound (e.g., m/z 508) .
Reaction Conditions :
- Oxidizing agents : H₂O₂, peracids
- Solvents : Aqueous or organic solvents (e.g., methanol, acetonitrile)
- pH : Neutral to slightly acidic (pH 5–7) .
Reduction Reactions
Mechanism : The sulfoxide group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Key Products :
- Sulfide derivatives : These are less polar than the parent compound and exhibit reduced bioavailability .
Reaction Conditions :
- Reducing agents : LiAlH₄, NaBH₄
- Solvents : Ethereal solvents (e.g., diethyl ether, tetrahydrofuran)
- Temperature : 0–5°C (controlled conditions to prevent over-reduction) .
Substitution Reactions
Mechanism : The methoxy and sulfoxide groups are susceptible to nucleophilic substitution under basic conditions. Common nucleophiles include thiols (e.g., glutathione) and amines.
Key Products :
- Substituted derivatives : These metabolites are often less active pharmacologically but play roles in detoxification pathways .
Reaction Conditions :
- Nucleophiles : Thiols, amines
- Base : Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
- Temperature : Room temperature to 50°C .
Metabolic Pathways
In biological systems, this compound undergoes extensive metabolism via cytochrome P450 enzymes (CYP2C19, CYP3A4) and UDP-glucuronosyltransferases (UGTs). Key pathways include:
Pathway | Primary Enzymes | Major Metabolites |
---|---|---|
Oxidation | CYP3A4 | Sulfone derivatives, glucuronides |
Reduction | CYP2C19 | Sulfide derivatives |
Glucuronidation | UGT1A4, UGT2B7 | Glucuronide conjugates (m/z 508, 538) |
Demethylation | CYP2C19 | 4-Methoxy-3,5-dimethylpyridine derivatives |
Pharmacokinetic Parameters
The compound’s pharmacokinetics are influenced by its chemical transformations:
Parameter | Low Dose (mg/kg) | High Dose (mg/kg) |
---|---|---|
AUC (µg·min/mL) | 150 | 300 |
Half-Life (hours) | 1.5 | 3.0 |
Clearance (L/h/kg) | 0.5 | 0.25 |
These data highlight dose-dependent saturation of metabolic pathways .
Case Studies
科学研究应用
Pharmacokinetic Studies
5-O-Desmethyl Omeprazole-d3 is extensively utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Omeprazole and its metabolites. It serves as a reference standard for quantifying Omeprazole metabolites in biological samples. For instance, studies have demonstrated that the compound can be effectively tracked in various tissues, including the brain, using advanced analytical techniques like mass spectrometry .
Key Findings:
- Metabolite Identification: The compound aids in identifying metabolic pathways and the formation of other metabolites through processes like demethylation and glucuronidation .
- Bioavailability Assessment: Research indicates that this compound can be used to determine the bioavailability of Omeprazole through different administration routes, providing insights into its pharmacokinetic profile .
Mechanistic Studies
The compound is instrumental in mechanistic studies investigating the inhibition of cytochrome P450 enzymes, particularly CYP2C19. It has been shown to act as a mechanism-based inhibitor, which is crucial for understanding drug-drug interactions and individual variability in drug metabolism .
Mechanism of Action:
- Enzyme Inhibition: this compound inhibits the hydrogen-potassium ATPase enzyme system in gastric parietal cells, leading to reduced gastric acid secretion. This mechanism is similar to that of its parent compound, Omeprazole.
- Covalent Binding: The compound forms covalent bonds with cysteine residues on the proton pump, which contributes to its prolonged inhibitory effects on gastric acid production.
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for quantifying Omeprazole and its metabolites in various biological matrices. Its isotopic labeling enhances sensitivity and specificity in detection methods such as liquid chromatography coupled with mass spectrometry (LC-MS).
Applications:
- Quality Control: The compound is employed in quality control processes for pharmaceutical formulations containing Omeprazole.
- Method Development: It assists in developing and validating analytical methods for detecting proton pump inhibitors and their metabolites.
Clinical Research
This compound is also utilized in clinical research to assess the efficacy and safety profiles of Omeprazole and its derivatives. Studies focus on understanding how variations in metabolism affect therapeutic outcomes.
Clinical Insights:
- Efficacy Studies: Research indicates that understanding the pharmacokinetics of this metabolite can help optimize dosing regimens for patients based on their metabolic profiles .
- Adverse Effects Monitoring: Investigations into the adverse effects associated with proton pump inhibitors often involve tracking this metabolite to correlate it with clinical outcomes.
Industrial Applications
In pharmaceutical development, this compound plays a role in formulating new drugs and improving existing ones. Its unique properties allow researchers to explore new delivery systems and formulations that enhance bioavailability.
Industry Uses:
- Drug Development: The compound is explored for potential therapeutic applications beyond acid suppression, including roles in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
- Formulation Studies: It assists in developing innovative drug delivery systems that improve patient compliance and therapeutic effectiveness.
作用机制
The mechanism of action of 5-O-Desmethyl Omeprazole-d3 is similar to that of Omeprazole. It acts by inhibiting the hydrogen-potassium ATPase enzyme system (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the formation of a covalent bond with the cysteine residues of the proton pump, leading to its inactivation .
相似化合物的比较
Similar Compounds
Omeprazole: The parent compound, used as a proton pump inhibitor.
Esomeprazole: The S-isomer of Omeprazole, with similar pharmacological properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring
Uniqueness
5-O-Desmethyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for the precise tracking of the compound and its metabolites in biological systems, providing valuable insights into the pharmacokinetics and dynamics of Omeprazole .
生物活性
5-O-Desmethyl Omeprazole-d3 is a deuterated metabolite of Omeprazole, a well-known proton pump inhibitor (PPI) used to treat gastric acid-related disorders. This compound has garnered attention in pharmacological and biochemical research due to its unique properties and mechanisms of action.
Target Enzyme : The primary target of this compound is the H+/K+ ATPase enzyme , commonly referred to as the gastric proton pump. This enzyme is crucial for the secretion of gastric acid in the stomach.
Mode of Action : The compound inhibits the H+/K+ ATPase by forming a covalent bond with cysteine residues in the enzyme, leading to its inactivation. This inhibition results in a significant reduction in gastric acid secretion, which is beneficial for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
This compound exhibits several important biochemical characteristics:
- Biochemical Pathways : It disrupts the normal functioning of pathways responsible for gastric acid production, effectively lowering acid levels in the stomach.
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into various metabolites .
- Transport and Distribution : Absorption occurs in the gastrointestinal tract, with distribution primarily to gastric parietal cells where it exerts its inhibitory effects.
Cellular Effects
In cellular studies, this compound has shown:
- Inhibition of Gastric Acid Secretion : At lower doses, it effectively reduces gastric acid secretion without significant adverse effects. However, higher doses may lead to toxicity and alterations in liver enzyme levels.
- Subcellular Localization : The compound is localized in the secretory canaliculi of gastric parietal cells, facilitating its interaction with the proton pump.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that:
- Absorption : Rapidly absorbed after oral administration.
- Half-Life : Varies based on dosage; higher doses may lead to prolonged half-life due to saturation of metabolic pathways .
The following table summarizes key pharmacokinetic parameters observed in animal models:
Parameter | Low Dose (mg/kg) | High Dose (mg/kg) |
---|---|---|
AUC (µg·min/mL) | 150 | 300 |
Half-Life (hours) | 1.5 | 3.0 |
Clearance (L/h/kg) | 0.5 | 0.25 |
Research Applications
This compound is utilized across various fields:
- Analytical Chemistry : Serves as a reference standard for studying Omeprazole metabolism.
- Proteomics : Employed to investigate protein interactions due to its deuterium labeling, allowing precise tracking in metabolic studies.
- Pharmacology : Used to explore the efficacy and safety profiles of PPIs and their metabolites .
Comparison with Similar Compounds
The following table compares this compound with other related compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Omeprazole | Inhibits H+/K+ ATPase | Parent compound |
Esomeprazole | Inhibits H+/K+ ATPase | S-isomer with similar effects |
Lansoprazole | Inhibits H+/K+ ATPase | Different chemical structure |
This compound | Inhibits H+/K+ ATPase | Deuterium-labeled for metabolic studies |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- A study demonstrated that at therapeutic doses, this compound significantly reduced gastric acid secretion in rat models without notable side effects .
- Another investigation focused on its role in understanding drug interactions involving cytochrome P450 enzymes, providing insights into personalized medicine approaches for patients using PPIs .
属性
IUPAC Name |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。